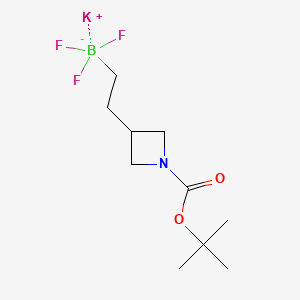
Potassium (2-(1-(tert-butoxycarbonyl)azetidin-3-yl)ethyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide is a chemical compound that features a trifluoroborate group attached to an azetidine ring. This compound is of interest due to its potential applications in organic synthesis, particularly in the field of medicinal chemistry. The presence of the trifluoroborate group makes it a valuable reagent for various coupling reactions, including the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Attachment of the Trifluoroborate Group: The trifluoroborate group is introduced via a reaction with potassium trifluoroborate. This step often requires the use of a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Various reduced boron-containing compounds.
Substitution: Coupled products with new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
Potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Used in the development of pharmaceutical compounds due to its ability to introduce trifluoroborate groups into drug candidates.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide involves the following steps:
Activation: The compound is activated by a palladium catalyst, which facilitates the formation of a palladium-trifluoroborate complex.
Transmetalation: The trifluoroborate group is transferred from boron to palladium.
Coupling: The activated complex undergoes coupling with an appropriate electrophile to form the desired product.
Comparación Con Compuestos Similares
Potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide can be compared with other similar compounds, such as:
Potassium (1-{[(tert-butoxy)carbonyl]amino}acetyl)azetidin-3-yl]trifluoroboranuide: Similar structure but different functional groups.
Potassium (1-{[(tert-butoxy)carbonyl]amino}methyl)trifluoroboranuide: Similar trifluoroborate group but different carbon chain length.
The uniqueness of potassium (2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}ethyl)trifluoroboranuide lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C10H18BF3KNO2 |
|---|---|
Peso molecular |
291.16 g/mol |
Nombre IUPAC |
potassium;trifluoro-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]ethyl]boranuide |
InChI |
InChI=1S/C10H18BF3NO2.K/c1-10(2,3)17-9(16)15-6-8(7-15)4-5-11(12,13)14;/h8H,4-7H2,1-3H3;/q-1;+1 |
Clave InChI |
LFBFEECMHHYNMI-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCC1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















